molecular formula C7H13ClO3 B8819291 chloromethyl neopentyl carbonate CAS No. 162691-14-7

chloromethyl neopentyl carbonate

Cat. No.: B8819291
CAS No.: 162691-14-7
M. Wt: 180.63 g/mol
InChI Key: VOYXHVPLPQAGKJ-UHFFFAOYSA-N
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Description

Chloromethyl neopentyl carbonate is an organocarbonyl compound characterized by a chloromethyl group (–CH₂Cl) and a neopentyl (2,2-dimethylpropyl) substituent attached to a carbonate backbone. This structure imparts unique steric and electronic properties due to the bulky neopentyl group, which influences reactivity, stability, and applications.

The neopentyl group’s steric hindrance is a critical factor in its behavior. For instance, neopentyl chloride (1-chloro-2,2-dimethylpropane) exhibits distinct reactivity patterns compared to linear or aryl-substituted analogs due to its rigid, branched structure . Similarly, this compound is expected to demonstrate reduced nucleophilic substitution rates compared to less hindered carbonates, making it suitable for applications requiring controlled reactivity.

Properties

CAS No.

162691-14-7

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

chloromethyl 2,2-dimethylpropyl carbonate

InChI

InChI=1S/C7H13ClO3/c1-7(2,3)4-10-6(9)11-5-8/h4-5H2,1-3H3

InChI Key

VOYXHVPLPQAGKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)OCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

chloromethyl neopentyl carbonate can be synthesized through several methods. One common approach involves the reaction of chloromethyl chloroformate with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of chloromethyl 2,2-dimethylpropyl carbonate often involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The process may also include purification steps such as distillation and crystallization to remove impurities and to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

chloromethyl neopentyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting chloromethyl 2,2-dimethylpropyl carbonate with an amine can yield a carbamate derivative, which is useful in pharmaceutical synthesis .

Scientific Research Applications

chloromethyl neopentyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 2,2-dimethylpropyl carbonate involves its ability to act as an electrophile in chemical reactions. The chloromethyl group is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic processes to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Structure Key Features
Chloromethyl neopentyl carbonate (CH₂Cl)O(CO)O-C(CH₃)₂CH₂ Bulky neopentyl group enhances steric hindrance; moderate electrophilicity.
Chloromethyl ethylene carbonate (CH₂Cl)O(CO)O-CH₂CH₂ Linear ethylene group increases flexibility; higher reactivity in CO₂ utilization .
Chloromethyl dodecyl carbonate (CH₂Cl)O(CO)O-(CH₂)₁₁CH₃ Long alkyl chain improves lipophilicity; used in drug delivery systems .
Chloromethyl chlorosulfate ClSO₃-O-CH₂Cl Highly reactive sulfonate group; used as an intermediate in controlled syntheses .
Sevelamer carbonate Polymer with (chloromethyl)oxirane Pharmaceutical application as a phosphate binder; polymeric structure .

Yield Comparison :

  • Neopentyl derivatives often exhibit lower yields in polar protic solvents (e.g., 1-butanol) due to instability, whereas aprotic solvents like 1,4-dioxane improve yields by stabilizing intermediates .
  • Tertiary neopentyl substitution reactions (e.g., with dimethyl malonate) achieve high yields (84%) in dichloromethane with K₂CO₃, highlighting compatibility with organometallic reagents .

Reactivity and Stability

  • Steric Effects : The neopentyl group in this compound reduces electrophilicity at the carbonate carbon, slowing hydrolysis compared to chloromethyl ethylene carbonate. This property is advantageous in prolonged-release formulations.
  • Electronic Effects : The electron-withdrawing chlorine atom increases susceptibility to nucleophilic attack, but steric shielding by the neopentyl group moderates this reactivity .
  • Thermal Stability : Branched carbonates like this compound are more thermally stable than linear analogs (e.g., chloromethyl dodecyl carbonate) due to reduced molecular flexibility .

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